molecular formula C34H68O2 B1587897 Docosyl dodecanoate CAS No. 42231-82-3

Docosyl dodecanoate

Cat. No.: B1587897
CAS No.: 42231-82-3
M. Wt: 508.9 g/mol
InChI Key: RDLSPOZZADEUJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl dodecanoate can be synthesized through an esterification reaction between docosanol and dodecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reactants are continuously fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Docosyl dodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of docosanol and dodecanoic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide), heat.

Major Products Formed:

Scientific Research Applications

Docosyl dodecanoate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

    Docosyl palmitate: An ester formed from docosanol and palmitic acid.

    Docosyl stearate: An ester formed from docosanol and stearic acid.

    Docosyl myristate: An ester formed from docosanol and myristic acid.

Comparison: Docosyl dodecanoate is unique among these compounds due to its specific combination of a long-chain fatty alcohol and a medium-chain fatty acid. This combination imparts distinct physical and chemical properties, such as a lower melting point and different solubility characteristics, which can influence its behavior in various applications .

Properties

IUPAC Name

docosyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLSPOZZADEUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409089
Record name Docosyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42231-82-3
Record name Docosyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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